molecular formula C9H12O4 B13324334 3-(2-Methoxyacetyl)cyclohexane-1,2-dione

3-(2-Methoxyacetyl)cyclohexane-1,2-dione

Cat. No.: B13324334
M. Wt: 184.19 g/mol
InChI Key: HVOZAILTVZZVDG-UHFFFAOYSA-N
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Description

3-(2-Methoxyacetyl)cyclohexane-1,2-dione is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,2-dione, featuring a methoxyacetyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione typically involves the acylation of cyclohexane-1,2-dione with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyacetyl)cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: The methoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acylation reactions often use acyl chlorides and a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Methoxyacetyl)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions, particularly those involving diketone moieties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: The parent compound, lacking the methoxyacetyl group.

    3-Methyl-1,2-cyclohexanedione: A similar compound with a methyl group instead of a methoxyacetyl group.

    2-Acyl-cyclohexane-1,3-dione: Another derivative with different acyl groups.

Uniqueness

3-(2-Methoxyacetyl)cyclohexane-1,2-dione is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(2-methoxyacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C9H12O4/c1-13-5-8(11)6-3-2-4-7(10)9(6)12/h6H,2-5H2,1H3

InChI Key

HVOZAILTVZZVDG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCCC(=O)C1=O

Origin of Product

United States

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